Citalopram olefinic impurity-d6

CAS No.:

Cat. No.: VC16663099

Molecular Formula: C20H21FN2O

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21FN2O |

|---|---|

| Molecular Weight | 330.4 g/mol |

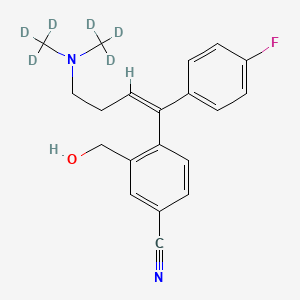

| IUPAC Name | 4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile |

| Standard InChI | InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3 |

| Standard InChI Key | IAICSOQOSARWDY-JOKQSJFRSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H] |

| Canonical SMILES | CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO |

Introduction

Chemical Identity and Structural Characteristics

Citalopram olefinic impurity-d6 (IUPAC name: 4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile) is structurally characterized by a deuterated dimethylamino group and a fluorophenyl moiety linked via an olefinic bond. Its molecular formula is C₂₀H₂₁FN₂O, with a molecular weight of 330.4 g/mol. The deuterium atoms are strategically positioned at the methyl groups of the dimethylamino substituent, creating a distinct isotopic signature that facilitates MS-based identification .

Stereochemical Considerations

The compound’s (Z)-configuration at the olefinic bond ensures structural alignment with the parent citalopram molecule, minimizing steric hindrance during metabolic interactions. This stereospecificity is critical for maintaining consistency in impurity profiling, as even minor deviations could alter detection thresholds.

Synthesis and Manufacturing Implications

Synthetic Pathways

The synthesis of citalopram olefinic impurity-d6 involves controlled deuteration of the dimethylamino group in the precursor molecule. Key steps include:

-

Deuteration of Dimethylamine: Reaction of dimethylamine with deuterium oxide (D₂O) under acidic conditions yields bis(trideuteriomethyl)amine.

-

Olefin Formation: Coupling the deuterated amine with 4-fluorophenylbutenyl intermediates via Wittig or Heck reactions .

-

Purification: Chromatographic separation using reverse-phase HPLC to isolate the Z-isomer.

Table 1: Optimal Reaction Conditions for Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Prevents isomerization |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

| Catalysts | Palladium(II) acetate | Accelerates coupling |

| Reaction Time | 12–16 hours | Maximizes conversion |

Challenges in Large-Scale Production

Deuterium incorporation efficiency rarely exceeds 85–90% due to isotopic exchange limitations, necessitating iterative purification steps. Additionally, residual non-deuterated impurities must be minimized to <0.1% to avoid interference in analytical assays .

Analytical Detection and Quantification

Mass Spectrometry (MS)

Citalopram olefinic impurity-d6 exhibits a characteristic MS/MS fragmentation pattern, with predominant ions at m/z 313.2, 262.1, and 280.1 . The deuterium labeling shifts the mass-to-charge ratio by +6 Da compared to non-deuterated analogs, enabling unambiguous identification in biological samples .

Table 2: MS Parameters for Detection

| Parameter | Value | Significance |

|---|---|---|

| Ionization Mode | Electrospray (+) | Enhances protonation |

| Collision Energy | 20–30 eV | Optimizes fragmentation |

| Resolution | 70,000 (HRMS) | Distinguishes isotopic clusters |

Chromatographic Methods

Reverse-phase HPLC with C18 columns achieves baseline separation of citalopram olefinic impurity-d6 from other metabolites. Mobile phases typically comprise acetonitrile and ammonium formate buffer (pH 3.5), with retention times around 8.5–9.0 minutes .

Pharmacokinetic and Toxicological Relevance

Metabolic Interactions

Though non-therapeutic, citalopram olefinic impurity-d6 may inhibit cytochrome P450 (CYP) 2D6 and 3A4 enzymes at concentrations >1 µg/mL, potentially altering citalopram’s metabolic clearance. In vitro studies indicate a 14–22% reduction in CYP activity at impurity levels of 0.5% (w/w).

Postmortem Toxicology

In forensic analyses, the impurity’s detection in postmortem tissues (e.g., liver, brain) aids in distinguishing between therapeutic use and overdose. A 2025 study reported 3.13–3200 ng/mL linear dynamic ranges for citalopram and its impurities in bovine blood matrices .

Regulatory and Quality Control Considerations

Stability Testing

Accelerated stability studies (40°C, 75% RH) reveal <5% degradation over 6 months when stored in amber glass vials under nitrogen atmosphere.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume